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molecular formula C9H9N3O B8565620 N-(1-Cyanoethyl)isonicotinamide

N-(1-Cyanoethyl)isonicotinamide

Cat. No. B8565620
M. Wt: 175.19 g/mol
InChI Key: PCGNPFNUNJIDRT-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To a mixture of 2-methylisonicotinic acid (2.00 g, 15 mmol) and 2-aminopropanamide (3.7 g, 29 mmol) in pyridine (15 ml, 15 mmol) was added N1-((ethylimino)methylene)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (5.6 g, 29 mmol). The resulting mixture was allowed to stir at rt overnight. The mixture was concentrated, to the residue was added 10% methanol/DCM (80 mL). The white precipitate was collected and the residue was purified by CombiFlash using 0-10% methanol/DCM as the eluent to give 2.14 g of N-(1-cyanoethyl)isonicotinamide 22B. LCMS (ES+) m/z 208.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.[NH2:11][CH:12]([CH3:16])[C:13]([NH2:15])=O.N1C=CC=CC=1.Cl.C(N=C=NCCCN(C)C)C>>[C:13]([CH:12]([NH:11][C:5](=[O:7])[C:4]1[CH:3]=[CH:2][N:10]=[CH:9][CH:8]=1)[CH3:16])#[N:15] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CN1
Name
Quantity
3.7 g
Type
reactant
Smiles
NC(C(=O)N)C
Name
Quantity
15 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated, to the residue
ADDITION
Type
ADDITION
Details
was added 10% methanol/DCM (80 mL)
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected
CUSTOM
Type
CUSTOM
Details
the residue was purified by CombiFlash

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C(C)NC(C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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